molecular formula C16H14N2O8 B3823783 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate

2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate

Cat. No. B3823783
M. Wt: 362.29 g/mol
InChI Key: HIPMJAWZQJMSEJ-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate, also known as NPEA, is a chemical compound that belongs to the family of nitrophenyl ethers. NPEA is synthesized through a multi-step process that involves the reaction of 4-nitrophenol with ethylene oxide, followed by esterification with acetic anhydride. NPEA has been the subject of scientific research due to its potential applications in various fields, including agriculture, medicine, and industry.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways. In agriculture, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate is thought to inhibit the activity of photosystem II, a key enzyme involved in photosynthesis. In medicine, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has been shown to cause liver toxicity and damage to the kidneys and other organs at high doses. However, at lower doses, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has several advantages as a research tool, including its stability, solubility, and ease of synthesis. However, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate also has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate, including:
1. Investigation of the mechanism of action of 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate in more detail, including its effects on specific enzymes and metabolic pathways.
2. Development of new synthetic methods for 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate that are more efficient and environmentally friendly.
3. Exploration of the potential use of 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate as a drug delivery agent, including its ability to target specific cells and tissues.
4. Investigation of the potential use of 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate in the treatment of inflammatory and autoimmune diseases, as well as cancer.
5. Evaluation of the potential environmental impact of 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate and its use in agriculture, including its effects on non-target organisms and ecosystems.
Conclusion:
In conclusion, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including agriculture, medicine, and industry. The synthesis of 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate is a complex process that requires careful control of reaction conditions to achieve high yields and purity. 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has several advantages as a research tool, including its stability, solubility, and ease of synthesis, but also has some limitations, including its potential toxicity. There are several potential future directions for research on 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate, including investigation of its mechanism of action, development of new synthetic methods, and exploration of its potential use in medicine and agriculture.

Scientific Research Applications

2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has been studied for its potential applications in various fields, including agriculture, medicine, and industry. In agriculture, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has been shown to have herbicidal properties, making it a potential candidate for weed control. In medicine, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has been investigated for its potential as a drug delivery agent, as well as its potential anti-inflammatory and anti-cancer properties. In industry, 2-(4-nitrophenoxy)ethyl (4-nitrophenoxy)acetate has been studied for its use as a solvent and as a component in the production of various chemicals.

properties

IUPAC Name

2-(4-nitrophenoxy)ethyl 2-(4-nitrophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O8/c19-16(11-26-15-7-3-13(4-8-15)18(22)23)25-10-9-24-14-5-1-12(2-6-14)17(20)21/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPMJAWZQJMSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCOC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.